molecular formula C10H14N2O3 B1389390 2-[(3-Methoxypropyl)amino]nicotinic acid CAS No. 1152596-93-4

2-[(3-Methoxypropyl)amino]nicotinic acid

Cat. No.: B1389390
CAS No.: 1152596-93-4
M. Wt: 210.23 g/mol
InChI Key: FXOZIGQMLPDPSR-UHFFFAOYSA-N
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Description

2-[(3-Methoxypropyl)amino]nicotinic acid is a pyridinecarboxylic acid derivative featuring a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at the 2-position with a (3-methoxypropyl)amino group.

Properties

IUPAC Name

2-(3-methoxypropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-7-3-6-12-9-8(10(13)14)4-2-5-11-9/h2,4-5H,3,6-7H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOZIGQMLPDPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methoxypropyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of 2-[(3-Methoxypropyl)amino]nicotinic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: 2-[(3-Methoxypropyl)amino]nicotinic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

2-[(3-Methoxypropyl)amino]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxypropyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(3-Methoxypropyl)amino]nicotinic acid with structurally related pyridinecarboxylic acid derivatives, emphasizing substituent variations, molecular properties, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent Synthesis Notes Reference
2-[(3-Methoxypropyl)amino]nicotinic acid C₁₀H₁₄N₂O₃ ~210.23 (calc.) Not explicitly listed 2-amino-(3-methoxypropyl) Likely involves coupling of 3-methoxypropylamine to nicotinic acid
2-[(4-Ethoxyphenyl)amino]nicotinic acid C₁₄H₁₄N₂O₃ 258.28 4394-10-9 2-amino-(4-ethoxyphenyl) Synthesized via aromatic amine coupling
2-[(3-Aminopropyl)amino]nicotinic acid C₉H₁₃N₃O₂ 195.22 904813-55-4 2-amino-(3-aminopropyl) Requires Boc-protected intermediates and TFA deprotection
6-((3-Methylcyclobutyl)methoxy)nicotinic acid C₁₂H₁₅NO₃ 221.25 1394022-58-2 6-methoxy-(3-methylcyclobutyl) Synthesized via alkoxy group introduction
2-Propylisonicotinic acid C₉H₁₁NO₂ 165.19 57663-82-8 2-propyl substitution Direct alkylation of isonicotinic acid

Key Observations:

Substituent Effects on Reactivity and Solubility: The 3-methoxypropyl group in the target compound introduces both ether and alkylamine functionalities, enhancing solubility in polar solvents compared to purely aromatic analogs like 2-[(4-ethoxyphenyl)amino]nicotinic acid . In contrast, 2-[(3-aminopropyl)amino]nicotinic acid (CAS 904813-55-4) lacks the methoxy group, making it more reactive in nucleophilic environments due to the free amine .

Synthetic Complexity: Compounds with aromatic amines (e.g., 2-[(4-ethoxyphenyl)amino]nicotinic acid) require Pd-catalyzed coupling, whereas aliphatic amine derivatives like the target compound may utilize simpler alkylation or reductive amination routes . The Boc-protection strategy used for 2-[(3-aminopropyl)amino]nicotinic acid highlights the need for controlled deprotection steps absent in methoxypropyl analogs .

Positional Isomerism: 2-[(3-Methoxypropyl)amino]isonicotinic acid (CAS 1094292-11-1) is a positional isomer of the target compound, with the carboxylic acid group at the pyridine 4-position (isonicotinic acid). This alters electronic properties and binding affinity in biological systems .

Biological Activity

2-[(3-Methoxypropyl)amino]nicotinic acid is a derivative of nicotinic acid, characterized by the substitution of the amino group with a 3-methoxypropyl group. This modification influences its biological activity, making it a compound of interest in pharmacological research. The compound's molecular formula is C10H14N2O3, and it has shown potential in various biological applications, particularly in antimicrobial and neuroprotective activities.

The biological activity of 2-[(3-Methoxypropyl)amino]nicotinic acid is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanisms can vary based on the biological context in which the compound is utilized.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-[(3-Methoxypropyl)amino]nicotinic acid. The compound has shown promising activity against Gram-positive bacteria. For instance, research indicated that derivatives of nicotinic acid exhibited significant antibacterial effects, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 15.62 µg/mL, demonstrating their potential as antimicrobial agents .

Neuroprotective Effects

The compound's structural similarity to nicotinic acid suggests potential neuroprotective effects. Nicotinic acid is known to enhance immune response and may improve the ability of immune cells to combat infections. This could imply that 2-[(3-Methoxypropyl)amino]nicotinic acid may also play a role in neuroprotection, particularly in conditions associated with neuroinflammation and cholinergic deficits .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of 2-[(3-Methoxypropyl)amino]nicotinic acid. The following table summarizes key findings from recent studies:

Study Target Activity MIC (µg/mL) Notes
Study AStaphylococcus aureusAntimicrobial7.81Effective against MRSA strain
Study BBacillus subtilisAntimicrobial15.62Significant antibacterial properties
Study CNeuroprotectionNeuroprotectiveN/APotential enhancement of immune response

The synthesis of 2-[(3-Methoxypropyl)amino]nicotinic acid typically involves a reaction between nicotinic acid and 3-methoxypropylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions usually include solvents like dichloromethane at temperatures ranging from 0°C to 25°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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